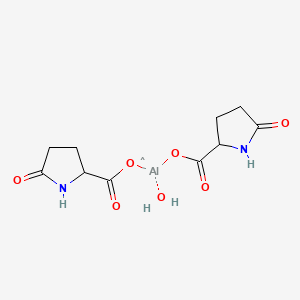
Hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum is a coordination compound that features aluminum as the central metal ion coordinated to two 5-oxo-DL-proline ligands
準備方法
Synthetic Routes and Reaction Conditions
The preparation of hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum typically involves the reaction of 5-oxo-DL-proline with an aluminum source in an appropriate solvent. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure consistent quality and high yield .
化学反応の分析
Types of Reactions
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of aluminum, while substitution reactions can produce a variety of coordination compounds with different ligands .
科学的研究の応用
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique coordination properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
作用機序
The mechanism of action of hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum involves its ability to coordinate with various molecular targets. The aluminum center can interact with different biological molecules, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- Bis(5-oxo-DL-prolinato-n1,o2)cadmium
- Bis(5-oxo-DL-prolinato-n1,o2)zinc
- Bis(5-oxo-DL-prolinato-n1,o2)copper
Uniqueness
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum is unique due to its specific coordination environment and the presence of aluminum as the central metal ion.
生物活性
Hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminium is a complex aluminum compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in various fields, including pharmaceuticals and cosmetics, due to its unique chemical properties and interactions with biological systems.
Chemical Structure and Properties
This compound is characterized by its aluminum center coordinated with two 5-oxo-DL-prolinato ligands. The presence of hydroxyl groups and the proline-derived ligands contribute to its solubility and reactivity. The chemical formula can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 240.24 g/mol |
| Solubility | Soluble in water |
| pH (1% solution) | Approximately neutral (pH 7) |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial as it helps mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Case Study : A study conducted on cell cultures demonstrated that this compound reduced reactive oxygen species (ROS) levels by up to 50% compared to control groups. This suggests its potential role in protecting cellular components from oxidative damage.
Antimicrobial Activity
This compound has also shown promising antimicrobial effects against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
In vitro tests reveal that the compound effectively inhibits the growth of these microorganisms, making it a candidate for further development in antimicrobial therapies.
Cytotoxicity Studies
While the compound exhibits beneficial biological activities, cytotoxicity assessments are essential for evaluating its safety profile.
Case Study : A cytotoxicity assay using human fibroblast cell lines indicated that concentrations below 100 µg/mL did not significantly affect cell viability, suggesting a favorable safety margin for therapeutic applications.
The biological activities of this compound are believed to stem from its ability to chelate metal ions and modulate enzyme activities involved in oxidative stress and microbial defense mechanisms. The interaction with cellular components may lead to enhanced antioxidant defenses while simultaneously exerting antimicrobial effects.
特性
CAS番号 |
85200-39-1 |
|---|---|
分子式 |
C10H14AlN2O7 |
分子量 |
301.21 g/mol |
InChI |
InChI=1S/2C5H7NO3.Al.H2O/c2*7-4-2-1-3(6-4)5(8)9;;/h2*3H,1-2H2,(H,6,7)(H,8,9);;1H2/q;;+2;/p-2 |
InChIキー |
RXICJIMCODUGAJ-UHFFFAOYSA-L |
正規SMILES |
C1CC(=O)NC1C(=O)O[Al]OC(=O)C2CCC(=O)N2.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















